Methylmercaptan sodium
CAS No.:
Cat. No.: VC14437960
Molecular Formula: CH4NaS
Molecular Weight: 71.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | CH4NaS |
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Molecular Weight | 71.10 g/mol |
Standard InChI | InChI=1S/CH4S.Na/c1-2;/h2H,1H3; |
Standard InChI Key | XHXXWWGGXFUMAJ-UHFFFAOYSA-N |
Canonical SMILES | CS.[Na] |
Introduction
Chemical Identity and Structural Characteristics
Methylmercaptan sodium (CAS 5188-07-8) is an ionic compound comprising a sodium cation (Na⁺) and a methanethiolate anion (CH₃S⁻). Its molecular structure, represented by the SMILES notation CS.[Na]
, confirms the ionic bond between the sodium ion and the sulfur-centered anion . The compound typically exists as a white to light beige or light brown powder, with purity levels ranging from 90% to 95% in technical and commercial grades .
Molecular and Spectroscopic Data
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Molecular Formula: CH₃NaS
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Molecular Weight: 70.08 g/mol (calculated from isotopic composition) .
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UV-Visible Spectral Properties: While methylmercaptan sodium itself lacks distinct UV-vis absorption bands, its derivative methyl mercaptan exhibits characteristic absorption when complexed with agents like cobinamide, showing shifts in the 300–400 nm range .
Physical and Chemical Properties
Methylmercaptan sodium is hygroscopic and requires storage under ambient conditions to prevent decomposition . Key properties include:
The compound’s reactivity with acids is a critical safety consideration, as it liberates methyl mercaptan gas, a potent toxicant .
Synthesis and Industrial Production
Methylmercaptan sodium is synthesized via the reaction of methyl mercaptan with sodium hydroxide:
This exothermic reaction is typically conducted under controlled conditions to avoid premature release of CH₃SH . Industrial production emphasizes inert atmospheres to mitigate oxidation risks, given the compound’s sensitivity to moisture and carbon dioxide .
Applications in Research and Industry
Chemical Synthesis
Toxicity and Mechanisms of Action
Methyl mercaptan, released from methylmercaptan sodium, inhibits cytochrome c oxidase, disrupting cellular respiration and reducing ATP production . Key findings from in vitro and in vivo studies include:
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Cellular Effects: Exposure to CH₃SH (50–100 ppm) reduces oxygen consumption rates by 40–60% in mammalian cells, accompanied by ATP depletion and activation of stress kinases like JNK .
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Animal Models:
Analytical Methods and Detection
The OSHA Method 26 outlines a gas chromatography (GC)-based approach for methyl mercaptan detection, applicable to quality control of methylmercaptan sodium :
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Sampling: Airborne CH₃SH is trapped on mercuric acetate-impregnated filters.
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Regeneration: Treatment with HCl releases CH₃SH, which is extracted into methylene chloride.
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Analysis: GC with flame photometric detection (FPD) achieves a reliable quantitation limit of 0.027 ppm .
Recent Advances in Antidote Development
The 2022 study by PMC researchers demonstrated cobinamide’s efficacy as a methyl mercaptan antidote :
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Binding Affinity: Cobinamide binds CH₃SH with a dissociation constant () of 84 μM.
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Rescue Mechanisms:
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Restores cellular oxygen consumption by 80% within 1 hour.
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Normalizes ATP levels and suppresses JNK activation.
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These findings highlight cobinamide’s potential for clinical use in CH₃SH poisoning, though human trials remain pending.
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